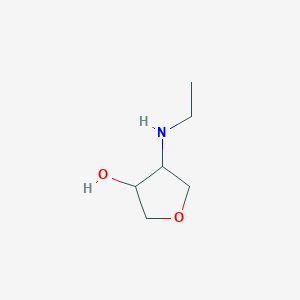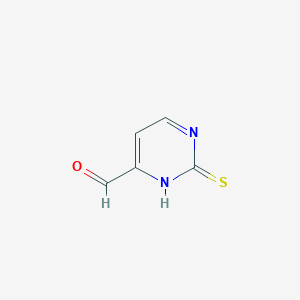
2-Thioxo-2,3-dihydropyrimidine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thioxo-2,3-dihydropyrimidine-4-carbaldehyde is a chemical compound with the molecular formula C5H4N2OS and a molecular weight of 140.17 g/mol It is known for its unique structure, which includes a pyrimidine ring with a sulfanylidene group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioxo-2,3-dihydropyrimidine-4-carbaldehyde typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of thiourea with an aldehyde, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production may also involve the use of automated equipment and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thioxo-2,3-dihydropyrimidine-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The sulfanylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: The major product is 2-Sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid.
Reduction: The major product is 2-Sulfanylidene-2,3-dihydropyrimidine-4-methanol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-Thioxo-2,3-dihydropyrimidine-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Thioxo-2,3-dihydropyrimidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The sulfanylidene group may also interact with metal ions and other biomolecules, affecting various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Thioxo-2,3-dihydropyrimidine-4-carbaldehyde
- 2-Selenylidene-2,3-dihydropyrimidine-4-carbaldehyde
- 2-Oxopyrimidine-4-carbaldehyde
Uniqueness
This compound is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
71183-60-3 |
|---|---|
Formule moléculaire |
C5H4N2OS |
Poids moléculaire |
140.17 g/mol |
Nom IUPAC |
2-sulfanylidene-1H-pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C5H4N2OS/c8-3-4-1-2-6-5(9)7-4/h1-3H,(H,6,7,9) |
Clé InChI |
UNVBYUJTIVXQJU-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=S)N=C1)C=O |
SMILES canonique |
C1=C(NC(=S)N=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one](/img/structure/B1629079.png)
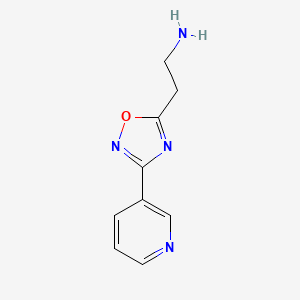
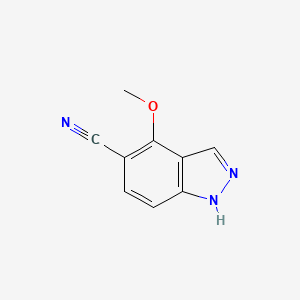
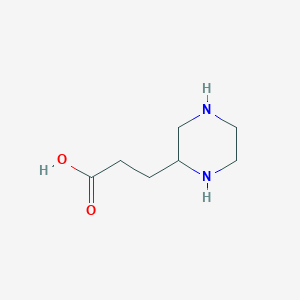
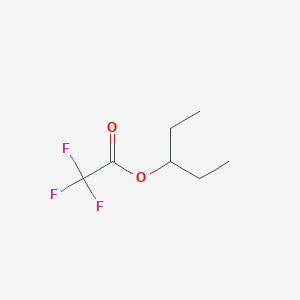
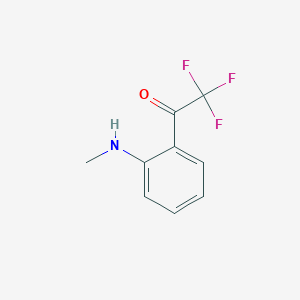
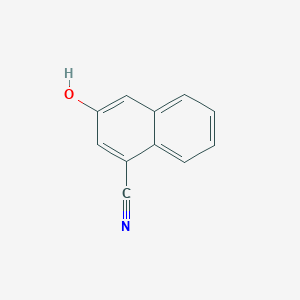
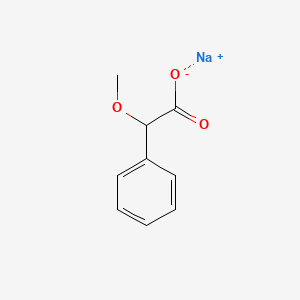
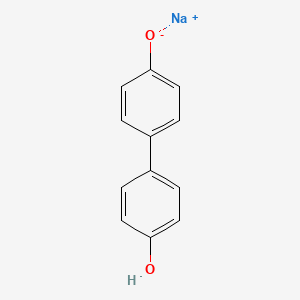
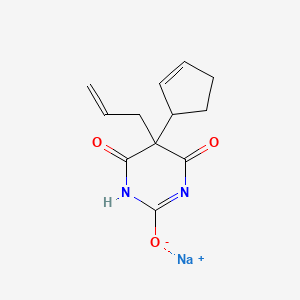
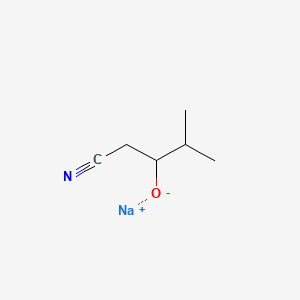
![1-Ethyl-3-methyl-9H-pyrido[3,4-b]indole](/img/structure/B1629099.png)
![1-[(3-Aminopropyl)-(2-hydroxypropyl)-amino]propan-2-OL](/img/structure/B1629101.png)
